molecular formula C21H22N2O2S B2963592 Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1226442-80-3

Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2963592
CAS No.: 1226442-80-3
M. Wt: 366.48
InChI Key: GOHCZCJRXWTXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties . The primary targets of these compounds are often enzymes or receptors involved in these biological processes.

Mode of Action

The mode of action of benzothiazole derivatives can vary depending on the specific derivative and its targets. For instance, some benzothiazole derivatives have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in inflammation . By inhibiting COX, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.

Biochemical Pathways

The biochemical pathways affected by benzothiazole derivatives can also vary. In the case of anti-tubercular activity, benzothiazole derivatives have been found to inhibit the target DprE1, a crucial enzyme for the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, these compounds can disrupt the synthesis of the bacterial cell wall, leading to the death of the bacteria.

Result of Action

The result of the action of benzothiazole derivatives can include the inhibition of bacterial growth in the case of anti-tubercular activity , or the reduction of inflammation in the case of anti-inflammatory activity . These effects are achieved at the molecular and cellular level through the inhibition of key enzymes or receptors.

Action Environment

The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the crystal structure of similar compounds can be influenced by temperature

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(20-22-18-8-4-5-9-19(18)26-20)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCZCJRXWTXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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